2-Hydroxy-3-(pyrrolidin-1-yl)propanoicacidhydrochloride
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Overview
Description
2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrrolidine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Uniqueness
What sets 2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride apart is its unique combination of the pyrrolidine ring with a hydroxyl group and a propanoic acid moiety. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-hydroxy-3-pyrrolidin-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c9-6(7(10)11)5-8-3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H |
InChI Key |
SYLIWZOCKBBREG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C(=O)O)O.Cl |
Origin of Product |
United States |
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